molecular formula C18H15FN2OS B12150638 (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12150638
M. Wt: 326.4 g/mol
InChI Key: NXXDSENAVHOGLO-YBEGLDIGSA-N
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Description

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, featuring a thiazole ring and fluorobenzylidene moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorobenzylidene Group: The thiazole intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a base to form the desired benzylidene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown promising results against several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers tested the antimicrobial efficacy of various thiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of the compound against human breast cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
This compound Structure C High High

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: An isomer of iodobenzoic acid with an iodine atom attached to the benzene ring.

Uniqueness

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring, fluorobenzylidene moiety, and dimethylphenylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data from recent studies and findings.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of several thiazole derivatives and their evaluation against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Among these compounds, some exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Studies and Findings

  • In Vitro Cytotoxicity : A synthesized thiazole derivative demonstrated an IC50 of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells, outperforming standard chemotherapeutic agents like Staurosporine . This suggests that modifications in the thiazole structure can enhance anticancer properties.
  • VEGFR-2 Inhibition : The compound was also assessed for its ability to inhibit VEGFR-2, a receptor implicated in tumor angiogenesis. It showed an IC50 of 0.15 µM , indicating its potential as an anti-angiogenic agent compared to Sorafenib (IC50 = 0.059 µM) .

Antimicrobial Activity

Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activities. Studies have indicated that certain modifications in the thiazole structure can lead to enhanced antibacterial and antifungal properties.

Research Insights

  • A series of thiazolone derivatives were evaluated for their antimicrobial efficacy against various pathogens. The compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • The presence of electron-withdrawing groups on the thiazole ring was found to improve antimicrobial potency, suggesting a structure-activity relationship that can guide future modifications for enhanced efficacy .

Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerMCF-72.57 µM
AnticancerHepG27.26 µM
VEGFR-2 Inhibition-0.15 µM
AntimicrobialVarious PathogensSignificant Activity

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Cell Cycle Arrest : Thiazoles can induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Many thiazoles act as inhibitors of critical enzymes involved in cancer progression and microbial resistance.

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2OS/c1-11-6-7-15(12(2)8-11)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

NXXDSENAVHOGLO-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)C

Origin of Product

United States

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